molecular formula C18H27N5S B6435042 4-tert-butyl-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2549021-79-4

4-tert-butyl-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No. B6435042
CAS RN: 2549021-79-4
M. Wt: 345.5 g/mol
InChI Key: HIWVURUWMNOFBW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, a thiazole ring, a piperazine ring, and a tert-butyl group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Thiazoles are aromatic heterocyclic compounds that include a five-membered ring of four carbon atoms and a nitrogen atom . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the carbon and nitrogen atoms, and the aromaticity of the rings. This typically requires computational chemistry methods or experimental techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. For example, the pyrimidine ring might undergo electrophilic substitution, while the piperazine ring might be involved in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .

Mechanism of Action

Target of Action

Similar compounds have been used as ligands in copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions . This suggests that the compound may interact with copper ions in biochemical systems.

Mode of Action

It is known that similar compounds can accelerate reaction rates and suppress cell cytotoxicity in cuaac reactions . This suggests that the compound may interact with its targets to facilitate biochemical reactions while minimizing harmful effects on cells.

Biochemical Pathways

Given its potential role in cuaac reactions , it may be involved in biochemical pathways related to the synthesis of complex organic molecules.

Pharmacokinetics

Similar compounds are known to be water-soluble , which could potentially enhance their bioavailability.

Result of Action

Its potential role in accelerating reaction rates and suppressing cell cytotoxicity in cuaac reactions suggests that it may facilitate the synthesis of complex organic molecules while minimizing harmful effects on cells.

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

4-[[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5S/c1-13-19-16(18(3,4)5)10-17(20-13)23-8-6-22(7-9-23)11-15-12-24-14(2)21-15/h10,12H,6-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWVURUWMNOFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CSC(=N3)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine

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